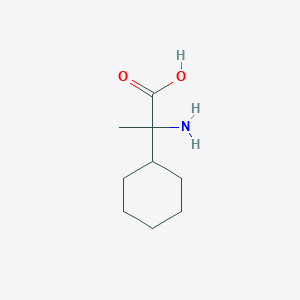

Acide 2-amino-2-cyclohexylpropanoïque

Vue d'ensemble

Description

2-Amino-2-cyclohexylpropanoic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane and contains an amino group attached to the second carbon of the cyclohexyl ring, as well as a carboxylic acid group on the same carbon. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: One common synthetic route involves the reaction of cyclohexylacetic acid with ammonia under specific conditions to introduce the amino group. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a series of reactions starting from cyclohexane derivatives. These methods often involve multiple steps, including functional group modifications and purification processes to achieve high yields and purity.

Types of Reactions:

Oxidation: 2-Amino-2-cyclohexylpropanoic acid can undergo oxidation reactions to form various oxidized products, such as amides or esters.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol, resulting in different derivatives.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products Formed:

Oxidation: Amides, esters, and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Alkylated derivatives and other substituted compounds.

Applications De Recherche Scientifique

2-Amino-2-cyclohexylpropanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: It is used in the production of various chemical products and materials.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-2-cyclohexylpropanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This protein plays a crucial role in controlling the influx of calcium ions into a cell, which is vital for several cellular functions.

Mode of Action

2-Amino-2-cyclohexylpropanoic acid acts as an inhibitor of the CACNA2D1 . It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This interaction results in the inhibition of fibrin degradation, also known as fibrinolysis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It impacts the MAPK signaling pathway , Cardiac muscle contraction , Adrenergic signaling in cardiomyocytes , Oxytocin signaling pathway , and pathways related to various cardiomyopathies . The systematic variation of δ 2 H AA values with the catabolic pathways activated for substrate degradation suggests that the isotopic compositions of important cellular metabolites, including pyruvate and NADPH, are influenced during growth on each substrate .

Pharmacokinetics

It is known that the compound is distributed widely through intravascular and extravascular compartments .

Result of Action

The molecular and cellular effects of 2-Amino-2-cyclohexylpropanoic acid’s action primarily involve the inhibition of fibrinolysis, leading to induced clotting . This can have significant implications in conditions where control of bleeding is necessary.

Analyse Biochimique

Biochemical Properties

2-Amino-2-cyclohexylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for its role in cellular processes and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes or being transported across cell membranes by specific transporters .

Cellular Effects

2-Amino-2-cyclohexylpropanoic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it can influence the expression of genes related to amino acid metabolism and transport. These effects are critical for maintaining cellular homeostasis and function .

Comparaison Avec Des Composés Similaires

2-Amino-2-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

2-Amino-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 2-Amino-2-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts different chemical and physical properties compared to its similar compounds. This structural difference can lead to variations in reactivity, stability, and biological activity.

Propriétés

IUPAC Name |

2-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-13-8 | |

| Record name | 6635-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

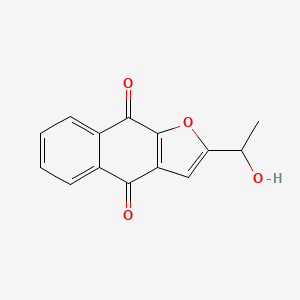

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)

![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)